(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane
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Overview
Description
(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane is a chemical compound with the molecular formula C20H27BrO2Si. It is characterized by the presence of a bromine atom, a methoxy group, and a triisopropylsilane group attached to a naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane typically involves the reaction of 4-bromo-8-methoxynaphthol with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organometallic compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biological molecules for studying their functions.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane involves its ability to undergo various chemical transformations. The bromine atom and methoxy group provide reactive sites for substitution and oxidation reactions, respectively. The triisopropylsilane group enhances the compound’s stability and solubility in organic solvents.
Comparison with Similar Compounds
Similar compounds include:
- (4-Bromo-8-methoxynaphthalen-1-yl)trimethylsilane
- (4-Bromo-8-methoxynaphthalen-1-yloxy)triethylsilane
Compared to these compounds, (4-Bromo-8-methoxynaphthalen-1-yloxy)triisopropylsilane offers greater steric hindrance due to the bulkier triisopropylsilane group, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(4-bromo-8-methoxynaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrO2Si/c1-13(2)24(14(3)4,15(5)6)23-19-12-11-17(21)16-9-8-10-18(22-7)20(16)19/h8-15H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKQLEZFAWTNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C2C(=C(C=C1)Br)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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